N-[3-(trifluoromethyl)phenyl]-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide
Description
Molecular Formula: C₁₇H₁₆F₃N₅O₃S Molecular Weight: 427.4 g/mol CAS No.: 897453-21-3 Key Features:
- Combines a trifluoromethylphenyl group with a methylated purine core.
- Contains a sulfanyl acetamide linker, enabling structural flexibility for target interactions.
- Potential applications in medicinal chemistry due to its unique electronic and steric properties derived from the trifluoromethyl group and purine scaffold .
Properties
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N5O3S/c1-23-13-12(14(27)25(3)16(28)24(13)2)22-15(23)29-8-11(26)21-10-6-4-5-9(7-10)17(18,19)20/h4-7H,8H2,1-3H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCDJHHYYFLMJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(trifluoromethyl)phenyl]-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and structure-activity relationships (SAR), drawing from diverse sources to provide a comprehensive overview.
The compound has the following chemical properties:
- Molecular Formula : CHFNOS
- Molecular Weight : 428.4 g/mol
- CAS Number : 886904-49-0
Synthesis
The synthesis of this compound involves a multi-step process that typically includes the formation of the trifluoromethyl phenyl moiety and the attachment of the purine derivative through a sulfanyl linkage.
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 15.6 µg/mL to 125 µg/mL against various bacterial strains including Salmonella enteritidis and Bacillus subtilis .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 8-(5-chloropyridin-3-yloxy)caffeine | 15.6 | Salmonella enteritidis |
| 8-(quinolin-8-yloxy)caffeine | Not specified | Topoisomerase II Inhibitor |
Enzyme Inhibition
The compound's structural features suggest potential inhibition of key enzymes:
- Topoisomerase II : Similar derivatives have shown inhibition against this enzyme which is crucial for DNA replication .
Analgesic Properties
Some studies indicate that certain analogs exhibit analgesic effects without central nervous system stimulation. This property may be attributed to their interaction with pain pathways at the molecular level .
Structure–Activity Relationships (SAR)
The biological activity of this compound can be attributed to:
- The presence of the trifluoromethyl group , which enhances lipophilicity and may improve cell membrane permeability.
- The purine scaffold , known for its biological significance in nucleic acid metabolism.
Case Studies
In vivo studies on related compounds have demonstrated varied effects on locomotion and behavior in animal models. For example:
Summary of Behavioral Effects
| Compound | Dose (mg/kg) | Observed Effect |
|---|---|---|
| 3a | 100 | Minor tremors |
| 3e | 200 | Severe sedation |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
